molecular formula C14H12ClFN2O2 B4955179 N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B4955179
M. Wt: 294.71 g/mol
InChI Key: MGOBNXCZEZPOIP-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloropyridine ring and a fluorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is often synthesized through chlorination of pyridine using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Fluorophenol: The chloropyridine intermediate is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to form the fluorophenoxy derivative.

    Amidation Reaction: The final step involves the reaction of the fluorophenoxy derivative with a suitable amine or amide precursor under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    N-(5-chloropyridin-2-yl)-2-(4-methylphenoxy)propanamide: Contains a methylphenoxy group instead of a fluorophenoxy group.

    N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)propanamide: Features a nitrophenoxy group in place of the fluorophenoxy group.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide is unique due to the presence of both a chloropyridine ring and a fluorophenoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-9(20-12-5-3-11(16)4-6-12)14(19)18-13-7-2-10(15)8-17-13/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOBNXCZEZPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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